molecular formula C7H8F3N3 B137257 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 126069-70-3

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No. B137257
CAS RN: 126069-70-3
M. Wt: 191.15 g/mol
InChI Key: RHYZIHOBSWRZDL-UHFFFAOYSA-N
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Description

“2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine” is a chemical compound with the molecular formula C7H8F3N3 . It is a solid substance and is often used in laboratory chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves the reaction of ammonia with 1,2-dicarbonyl compounds or via the oxidation of piperazine .


Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine” includes a pyrrole ring and a pyrazine ring . The SMILES string representation of the molecule is FC(F)(F)C1=CN2C(CNCC2)=N1 .


Physical And Chemical Properties Analysis

“2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine” is a solid substance . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . The molecular weight of the compound is 191.15 g/mol .

Scientific Research Applications

Medicinal Chemistry

This compound is a part of the heterocycles used in medicinal chemistry. It has been reported to have c-Met inhibition or GABA A modulating activity . These properties make it a potential candidate for drug development.

Fluorescent Probes

The compound is used as a structural unit in the development of fluorescent probes . These probes can be used in various scientific and medical applications, including imaging and diagnostics.

Polymer Structures

This compound has been incorporated into polymers for use in solar cells . This highlights its potential in the field of renewable energy and materials science.

Antibacterial Activity

A series of novel triazolo [4,3- a ]pyrazine derivatives, which include this compound, have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . This suggests its potential use in the development of new antimicrobial agents.

Drug Contamination Studies

The compound has been used in studies concerning contamination with N-nitrosamines in Sitagliptin drug products . This highlights its relevance in pharmaceutical quality control and safety.

Synthesis of Heteroaromatic Compounds

The compound acts as a versatile scaffold in organic synthesis and drug development, particularly in the synthesis of heteroaromatic compounds .

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound .

properties

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)5-4-13-2-1-11-3-6(13)12-5/h4,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYZIHOBSWRZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(N=C2CN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563350
Record name 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

CAS RN

126069-70-3
Record name 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-(Trifluoromethyl)imidazo[1,2-a]pyrazine 12b (2.40 g, 12.55 mmol) was dissolved in 100 mL of methanol, followed by addition of Pd—C (10%, 480 mg), and the reactor was purged with hydrogen for three times. After stirring for 12 hours, the reaction mixture was filtered and the filter cake was washed with methanol. The filtrate was concentrated under reduced pressure to obtain 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine 12c (2.30 g, yield 95.8%) as a yellow oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
480 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-(trifluoromethyl)imidazo[1,2-α]pyrazine (2.0 g, 10.46 mmol, from Step A) in methanol (100 mL) was added 10% palladium on carbon (400 mg). The mixture was stirred under atmospheric hydrogen at ambient temperature for 14 h. The mixture was filtered through Celite and washed with methanol (3×). The filtrate was concentrated and purified by flash chromatography (silica gel, 10% methanol in ethyl acetate, then 15% methanol in chloroform with 1% aqueous ammonium hydroxide) to give 1.33 g of the title compound as a solid. 1H NMR (500 MHz, CDCl3) δ 1.93 (bs, 1H), 3.26 (t, 2H, J=5.5 Hz), 3.99 (t, 2H, J=5.5 Hz), 3.99 (t, 2H, J=5.5 Hz), 4.10 (s, 1H), 7.16 (s, 1H). ESI-MS 192 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 2
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 3
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 4
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 5
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 6
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

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